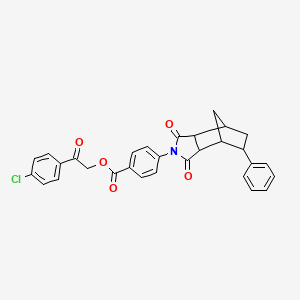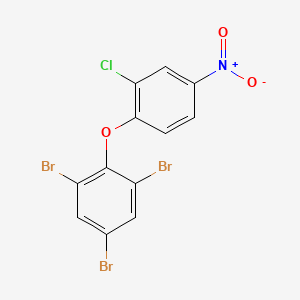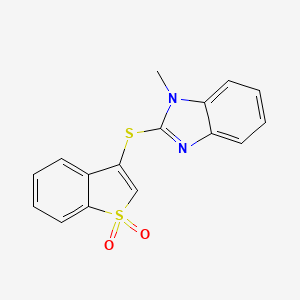![molecular formula C17H17BrN2O2 B12463294 4-bromo-3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol](/img/structure/B12463294.png)
4-bromo-3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Brom-3-[(E)-{[4-(Morpholin-4-yl)phenyl]imino}methyl]phenol ist eine organische Verbindung, die ein Bromatom, einen Morpholinring und eine Phenolgruppe aufweist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Brom-3-[(E)-{[4-(Morpholin-4-yl)phenyl]imino}methyl]phenol umfasst in der Regel folgende Schritte:
Bildung der Iminbindung: Dies wird durch die Reaktion von 4-(Morpholin-4-yl)anilin mit 4-Brom-3-formylphenol in Gegenwart eines sauren Katalysators erreicht. Die Reaktion wird in einem Lösungsmittel wie Methanol oder Ethanol bei Raumtemperatur durchgeführt.
Reinigung: Das Rohprodukt wird durch Umkristallisation oder Säulenchromatographie gereinigt, um die gewünschte Verbindung in hoher Reinheit zu erhalten.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung würden wahrscheinlich ähnliche Synthesewege, aber in größerem Maßstab, umfassen. Die Verwendung von Durchflussreaktoren und automatisierten Reinigungssystemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern.
Chemische Reaktionsanalyse
Arten von Reaktionen
4-Brom-3-[(E)-{[4-(Morpholin-4-yl)phenyl]imino}methyl]phenol kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Das Bromatom kann durch andere Nucleophile wie Amine, Thiole oder Alkoxide substituiert werden.
Oxidationsreaktionen: Die Phenolgruppe kann oxidiert werden, um Chinone oder andere oxidierte Derivate zu bilden.
Reduktionsreaktionen: Die Iminbindung kann reduziert werden, um das entsprechende Amin zu bilden.
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Typischerweise in polaren aprotischen Lösungsmitteln wie Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO) mit einer Base wie Kaliumcarbonat durchgeführt.
Oxidationsreaktionen: Häufige Oxidationsmittel sind Kaliumpermanganat oder Wasserstoffperoxid.
Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden üblicherweise verwendet.
Hauptprodukte, die gebildet werden
Substitutionsreaktionen: Produkte umfassen verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.
Oxidationsreaktionen: Produkte umfassen Chinone und andere oxidierte Phenolverbindungen.
Reduktionsreaktionen: Produkte umfassen die entsprechenden Amin-Derivate.
Wissenschaftliche Forschungsanwendungen
4-Brom-3-[(E)-{[4-(Morpholin-4-yl)phenyl]imino}methyl]phenol hat mehrere wissenschaftliche Forschungsanwendungen:
Medizinische Chemie: Es wird als Baustein für die Synthese potenzieller Therapeutika verwendet, insbesondere für solche, die auf neurologische und entzündliche Erkrankungen abzielen.
Organische Synthese: Es dient als Zwischenprodukt bei der Synthese komplexer organischer Moleküle.
Materialwissenschaften: Es wird bei der Entwicklung neuer Materialien mit spezifischen elektronischen oder optischen Eigenschaften eingesetzt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol typically involves the following steps:
Formation of the imine bond: This is achieved by reacting 4-(morpholin-4-yl)aniline with 4-bromo-3-formylphenol in the presence of an acid catalyst. The reaction is carried out in a solvent such as methanol or ethanol at room temperature.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-bromo-3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The imine bond can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Products include quinones and other oxidized phenolic compounds.
Reduction Reactions: Products include the corresponding amine derivatives.
Wissenschaftliche Forschungsanwendungen
4-bromo-3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
Der Wirkungsmechanismus von 4-Brom-3-[(E)-{[4-(Morpholin-4-yl)phenyl]imino}methyl]phenol umfasst seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Phenolgruppe kann Wasserstoffbrückenbindungen mit Zielproteinen bilden, während der Morpholinring die Löslichkeit und Bioverfügbarkeit der Verbindung erhöht. Das Bromatom kann an Halogenbindungen beteiligt sein und so die Wechselwirkung mit dem Ziel weiter stabilisieren.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Brom-3-[(E)-{[4-(Morpholin-4-yl)phenyl]imino}methyl]phenol: Eindeutig aufgrund des Vorhandenseins des Morpholinrings und des Bromatoms.
4-Brom-3-[(E)-{[4-(Piperidin-4-yl)phenyl]imino}methyl]phenol: Ähnliche Struktur, aber mit einem Piperidinring anstelle eines Morpholinrings.
4-Chlor-3-[(E)-{[4-(Morpholin-4-yl)phenyl]imino}methyl]phenol: Ähnliche Struktur, aber mit einem Chloratom anstelle eines Bromatoms.
Einzigartigkeit
Das Vorhandensein des Morpholinrings in 4-Brom-3-[(E)-{[4-(Morpholin-4-yl)phenyl]imino}methyl]phenol erhöht seine Löslichkeit und Bioverfügbarkeit, was es zu einer wertvollen Verbindung in der medizinischen Chemie macht. Das Bromatom bietet auch eine einzigartige Reaktivität, die weitere Funktionalisierung und Derivatisierung ermöglicht.
Eigenschaften
Molekularformel |
C17H17BrN2O2 |
|---|---|
Molekulargewicht |
361.2 g/mol |
IUPAC-Name |
4-bromo-3-[(4-morpholin-4-ylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C17H17BrN2O2/c18-17-6-5-16(21)11-13(17)12-19-14-1-3-15(4-2-14)20-7-9-22-10-8-20/h1-6,11-12,21H,7-10H2 |
InChI-Schlüssel |
ZDQWPDIUCKURIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=CC=C(C=C2)N=CC3=C(C=CC(=C3)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(3-amino-5-methylcyclohexyl)pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide dihydrochloride](/img/structure/B12463211.png)
![4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12463217.png)
![4-bromo-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-fluorobenzamide](/img/structure/B12463223.png)
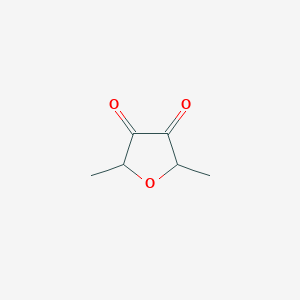
![2-{[(4-Fluorophenyl)carbamothioyl]amino}benzamide](/img/structure/B12463242.png)
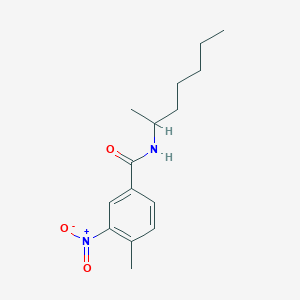

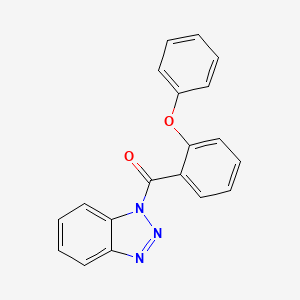

![4-[3-Acetyl-5-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 4-nitrobenzenesulfonate](/img/structure/B12463275.png)
